Cbz-Phe-(Alloc)Lys-PAB-PNP
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Overview
Description
Cbz-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker used in the design of antibody-drug conjugates. This compound is significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells .
Mechanism of Action
Target of Action
The primary target of Cbz-Phe-(Alloc)Lys-PAB-PNP is the design of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Mode of Action
This compound serves as a cleavable linker in the design of ADCs . As a linker, it connects the antibody to the cytotoxic drug and plays a crucial role in the stability of the ADC in the bloodstream. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects.
Pharmacokinetics
The pharmacokinetics of this compound, like its biochemical pathways, are largely determined by the properties of the ADC it forms part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by the characteristics of the antibody and the cytotoxic drug, as well as the design of the linker itself. The linker must be stable enough to prevent premature release of the drug during circulation, but also susceptible to cleavage in the target cells .
Result of Action
The result of the action of this compound is the targeted delivery of a cytotoxic drug to cancer cells, minimizing damage to healthy cells. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug. This drug then interacts with its target, often a critical cellular structure or process, resulting in cell death .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound and the ADCs it forms part of. Factors such as pH, temperature, and the presence of certain enzymes can all impact the stability of the linker and the rate at which it is cleaved. The design of the linker must therefore take into account the environment in which the ADC will be circulating and the conditions within the target cancer cells .
Biochemical Analysis
Biochemical Properties
Cbz-Phe-(Alloc)Lys-PAB-PNP plays a significant role in biochemical reactions, particularly in the design of ADCs
Cellular Effects
It is known to be used in the design of ADCs
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a cleavable linker in ADCs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP involves multiple steps, starting with the protection of amino acids and followed by coupling reactions. The key steps include:
Protection of Lysine: Lysine is protected using Alloc (allyloxycarbonyl) to prevent side reactions.
Coupling with Phenylalanine: Phenylalanine is coupled with the protected lysine using carbodiimide coupling agents.
Introduction of Cbz Group: The Cbz (carbobenzyloxy) group is introduced to protect the amino group of phenylalanine.
Formation of PAB-PNP:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with controlled temperature and pH.
Purification: The product is purified using chromatography techniques to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the product
Chemical Reactions Analysis
Types of Reactions
Cbz-Phe-(Alloc)Lys-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The PAB-PNP linker is cleavable under specific conditions, releasing the active drug.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Cleavage: Cleavage of the PAB-PNP linker is typically achieved using reducing agents or specific enzymes.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis is conducted using acids or bases under controlled temperature
Major Products Formed
The major products formed from these reactions include the active drug and various intermediates, depending on the specific reaction conditions .
Scientific Research Applications
Cbz-Phe-(Alloc)Lys-PAB-PNP has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Plays a crucial role in the development of targeted cancer therapies.
Industry: Used in the production of antibody-drug conjugates for therapeutic applications
Comparison with Similar Compounds
Cbz-Phe-(Alloc)Lys-PAB-PNP is unique due to its cleavable linker, which allows for controlled release of the active drug. Similar compounds include:
Fmoc-Phe-(Alloc)Lys-PAB-PNP: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Cbz.
Boc-Phe-(Alloc)Lys-PAB-PNP: Uses Boc (tert-butyloxycarbonyl) instead of Cbz.
Cbz-Phe-(Boc)Lys-PAB-PNP: Uses Boc protection for lysine instead of Alloc
These compounds differ in their protective groups, which can affect their reactivity and stability.
Properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMMWLUQPVUZQI-ZPGRZCPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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